2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Description
The compound 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one belongs to the spiro-quinazoline family, characterized by a fused benzoquinazoline core and a spiro-linked cyclohexane ring. Its structure features a butylsulfanyl group at position 2 and a cyclopentylmethyl substituent at position 3.
Properties
IUPAC Name |
2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2OS/c1-2-3-17-31-26-28-24-22-14-8-7-13-21(22)18-27(15-9-4-10-16-27)23(24)25(30)29(26)19-20-11-5-6-12-20/h7-8,13-14,20H,2-6,9-12,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSNFDCNULYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1CC3CCCC3)C4(CCCCC4)CC5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365740 | |
| Record name | 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-06-6 | |
| Record name | 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate to produce ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate. This intermediate undergoes cyclization in the presence of potassium hydroxide (KOH) to form 2-thioxo-2,3-dihydro-1’H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one. The final step involves the condensation of this compound with various halides in the presence of KOH to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halides and other nucleophiles can be used in the presence of bases like KOH.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, materials science, and biological research.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spiro[6H-benzo[h]quinazoline] framework has been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on related compounds suggest that 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one could be evaluated for similar activities.
Antimicrobial Properties
Compounds containing sulfanyl groups have shown promise as antimicrobial agents. The presence of the butylsulfanyl moiety in this compound may enhance its interaction with microbial membranes or enzymes, potentially leading to effective treatments against bacterial infections.
Neuroprotective Effects
Given its structural complexity, there is potential for neuroprotective applications. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.
Polymer Chemistry
The unique chemical structure allows for the incorporation of 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research into polymer composites indicates that such compounds can improve thermal stability and mechanical strength.
Organic Electronics
Due to its electronic properties, this compound may find applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The ability to modify its electronic characteristics through structural changes could lead to advancements in energy-efficient materials.
Target Identification
In biological research, compounds like 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one can be utilized as probes to identify specific biological targets or pathways. Their unique structures may allow researchers to elucidate mechanisms of action in cellular processes.
Drug Development
The compound can serve as a lead structure for drug development, where modifications can be made to optimize efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are essential for understanding how changes in the chemical structure affect biological activity.
Table: Summary of Case Studies on Similar Compounds
| Study | Compound | Application | Findings |
|---|---|---|---|
| 1 | Compound A | Anticancer | Induced apoptosis in cancer cell lines |
| 2 | Compound B | Antimicrobial | Effective against Gram-positive bacteria |
| 3 | Compound C | Neuroprotection | Reduced oxidative stress in neuronal models |
Mechanism of Action
The exact mechanism of action of 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in bacterial growth and tumor cell proliferation. The sulfur atom in the butylsulfanyl group may play a crucial role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural and computed properties of the target compound and its analogs:
*Note: The target compound's properties are estimated based on structural similarities.
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s cyclopentylmethyl group likely reduces lipophilicity compared to the butyl analog (CAS 489463-44-7, XLogP3 = 7.1) due to the cyclic structure’s constrained geometry .
- The hydroxyl group in CAS 302553-74-8 significantly lowers XLogP3 (5.0), enhancing hydrophilicity .
Topological Polar Surface Area (TPSA):
Structural and Functional Implications
a) Position 2 Substituents:
- Butylsulfanyl vs. Benzylsulfanyl (CAS 799777-92-7):
The butylsulfanyl group offers linear hydrophobicity, whereas benzylsulfanyl introduces aromaticity, which may enhance π-π stacking interactions in biological targets . - Butylsulfanyl vs. Propylsulfanyl (CAS 337496-43-2):
The longer alkyl chain in butylsulfanyl increases lipophilicity but may reduce solubility compared to propylsulfanyl .
b) Position 3 Substituents:
- Cyclopentylmethyl vs.
- Cyclopentylmethyl vs. 3-Hydroxypropyl (CAS 302553-74-8): The hydroxypropyl group’s polarity enhances solubility but may limit membrane permeability .
Biological Activity
The compound 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one (CAS Number: 5705-06-6) is a member of the spirocyclic class of compounds, characterized by its unique structural features that contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one is , with a molecular weight of approximately 434.7 g/mol. The compound exhibits a complex spiro structure, which is significant for its biological interactions.
Structural Features
- Spirocyclic framework : The spiro structure provides rigidity and can enhance binding interactions with biological targets.
- Butylsulfanyl group : This moiety may contribute to lipophilicity, influencing membrane permeability and bioavailability.
- Cyclopentylmethyl substituent : This group can modulate the pharmacokinetic properties of the compound.
Research indicates that 2-butylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Preliminary data suggest potential antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability, with IC50 values in the micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Testing :
- In vitro assays demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Neuroprotection :
- Research involving neuroblastoma cells treated with oxidative stress revealed that the compound reduced cell death significantly, suggesting its potential as a neuroprotective agent.
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C26H34N2OS |
| Molecular Weight | 434.7 g/mol |
| Solubility | Soluble in DMSO |
Q & A
Basic: What synthetic strategies are recommended for constructing the spiro[benzo[h]quinazoline] core in this compound?
Answer:
The spiro[benzo[h]quinazoline] scaffold is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves:
Cyclohexanone Intermediate Formation : Reacting cyclopentylmethylamine with cyclohexanone derivatives to generate a spirocyclic intermediate .
Thioether Functionalization : Introducing the butylsulfanyl group via nucleophilic substitution using alkyl halides or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Quinazoline Ring Closure : Condensation of anthranilic acid derivatives with carbonyl groups, followed by oxidation to form the quinazoline-4-one moiety .
Key Considerations : Optimize reaction solvents (e.g., ethanol or DMSO) and temperature (80–120°C) to prevent side reactions like over-oxidation .
Basic: How can researchers confirm the molecular conformation and stereochemistry of this compound?
Answer:
Use a combination of X-ray crystallography and NMR spectroscopy :
- X-ray Crystallography : Resolves spirocyclic geometry and cyclohexane chair conformation (e.g., puckering parameters: Q = 0.552 Å, θ = 180° for cyclohexane rings) .
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC):
- IR Spectroscopy : Validate carbonyl (C=O) stretches at ~1680 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
Answer:
Focus on systematic substitution of the butylsulfanyl and cyclopentylmethyl groups:
Analog Synthesis :
- Replace butylsulfanyl with shorter/longer alkyl chains (e.g., methyl, hexyl) to assess hydrophobicity effects .
- Modify the cyclopentyl group with cyclohexyl or aromatic rings to study steric/electronic impacts .
Biological Assays :
- Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or calorimetry .
- Compare IC₅₀ values to establish potency trends (e.g., similar quinazoline derivatives show IC₅₀ < 1 µM for EGFR inhibition) .
Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to predict binding affinity variations due to substituent bulk .
Advanced: What methodological approaches resolve contradictions in reported pharmacological data for spiroquinazolines?
Answer:
Address discrepancies (e.g., varying IC₅₀ values or target selectivity) via:
Standardized Assay Conditions :
- Control variables like pH, temperature, and co-solvents (e.g., DMSO ≤ 0.1% to avoid cytotoxicity) .
Orthogonal Validation :
- Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays .
Meta-Analysis :
- Compare datasets across studies, adjusting for batch effects or purity variations (e.g., compounds with <95% purity excluded) .
Mechanistic Studies :
- Use CRISPR-edited cell lines to isolate target-specific effects from off-pathway interactions .
Advanced: How can computational methods predict the metabolic stability of this compound?
Answer:
Leverage in silico ADME tools :
Metabolite Prediction :
- Software: Schrödinger’s Metabolite or GLORYx to identify likely oxidation sites (e.g., cyclopentylmethyl or thioether groups) .
CYP450 Inhibition :
- Simulate interactions with CYP3A4/2D6 using molecular dynamics (e.g., Desmond) to assess metabolic liability .
Physicochemical Properties :
- Calculate logP (predicted ~4.2 for this compound) and polar surface area (PSA ~90 Ų) to estimate membrane permeability .
Advanced: What strategies mitigate challenges in crystallizing this spirocyclic compound for structural studies?
Answer:
Optimize crystallization via:
Solvent Screening : Use high-boiling solvents (e.g., DMF, ethyl acetate) with slow evaporation .
Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrophobic pockets .
Temperature Gradients : Perform gradient cooling (e.g., 40°C → 4°C over 48 hours) to control nucleation .
Microseed Matrix Screening : Improve crystal quality by seeding with pre-formed microcrystals .
Table 1: Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| X-ray Diffraction | Space Group: P2₁2₁2₁, Z = 4 | |
| ¹H NMR (500 MHz) | δ 6.4–7.3 ppm (aromatic protons) | |
| HPLC Purity | >98% (C18 column, MeOH/H₂O = 70:30) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
